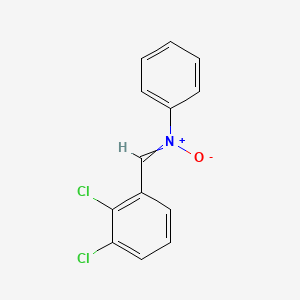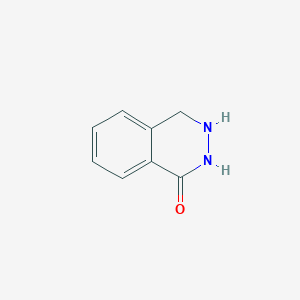
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane
Descripción general
Descripción
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane is an organic compound with the molecular formula C18H27BrO2 and a molecular weight of 355.31 g/mol . This compound is characterized by the presence of an oxetane ring, a bromophenyl group, and a hexyloxymethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane typically involves the reaction of 4-bromophenylhexanol with ethyl oxetane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Debrominated oxetane compounds.
Substitution: Azide or cyanide substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxetane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl functionality but different core structure.
4-Bromophenylhexanol: A precursor in the synthesis of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane.
Uniqueness
This compound is unique due to its combination of an oxetane ring and a bromophenyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications .
Propiedades
Fórmula molecular |
C18H27BrO2 |
|---|---|
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
3-[6-(4-bromophenyl)hexoxymethyl]-3-ethyloxetane |
InChI |
InChI=1S/C18H27BrO2/c1-2-18(14-21-15-18)13-20-12-6-4-3-5-7-16-8-10-17(19)11-9-16/h8-11H,2-7,12-15H2,1H3 |
Clave InChI |
QFJPFDDEHBKJJF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COCCCCCCC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-](/img/structure/B8538593.png)


![1-[4-(Methoxy)butyl]cyclopentane carboxylic acid](/img/structure/B8538605.png)



![8-Cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8538617.png)


